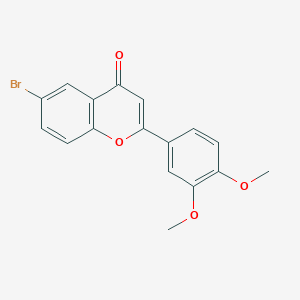

6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

6-bromo-2-(3,4-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAYBGFNXBCAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves the following steps:

Aldol Condensation: The 3,4-dimethoxyphenyl group can be introduced via an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable chromenone precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and aldol condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromenone core to chromanone or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Chromanone or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that chromone derivatives, including 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one, possess anticancer properties. These compounds can inhibit the proliferation of cancer cells by inducing apoptosis and modulating various signaling pathways. For instance, a study demonstrated that certain chromone derivatives could effectively inhibit the Notch signaling pathway, which is often upregulated in cancers such as brain tumors .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential. It is believed to modulate inflammatory responses in neurological disorders like Alzheimer's disease and multiple sclerosis. By reducing microglial activation and reactive gliosis, it may help in managing these conditions . The ability to promote the differentiation of neural stem cells into functional neurons further supports its therapeutic potential in neurodegenerative diseases .

Anti-inflammatory Properties

The compound has been identified as a selective inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in inflammation. In vitro studies have shown that it can significantly inhibit the expression of pro-inflammatory cytokines induced by Toll-like receptors, suggesting its potential as an anti-inflammatory agent . This property makes it a candidate for treating diseases characterized by chronic inflammation, such as chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .

Antioxidant Activity

Chromone derivatives have also exhibited antioxidant properties. In various assays measuring radical scavenging activity and oxidative stress reduction, compounds similar to this compound have shown significant efficacy in neutralizing free radicals . This characteristic is beneficial for developing treatments aimed at oxidative stress-related diseases.

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one and its analogs:

Key Observations:

Substituent Position and Bioactivity: Bromine at C6 (target compound) vs. For example, C7-brominated analogs show distinct photoreactivity due to altered conjugation . 3,4-Dimethoxyphenyl at C2 (target compound) vs. 4-(dimethylamino)phenyl () impacts solubility and π-π stacking interactions. The dimethylamino group enhances solubility in polar solvents .

Fluorine substitution () introduces electronegativity, stabilizing charge-transfer interactions in enzyme active sites.

Biological Activities :

- Compounds with 5,7-dimethoxy and 4-bromophenyl groups () exhibit potent cytotoxicity (IC₅₀ < 10 μM) against multiple cancer cell lines, suggesting that methoxy groups enhance DNA intercalation or topoisomerase inhibition .

- Hydroxyl groups () confer antioxidant activity, while methoxy groups improve metabolic stability by blocking oxidation sites .

Synthetic Yields: Brominated chromenones synthesized via Claisen-Schmidt condensation typically yield 60–80% after purification (e.g., 68% for , compound 5) . Microwave-assisted methods () improve yields (e.g., 80% for 3-(4-bromophenyl)-5,7-dimethoxy-4H-chromen-4-one) and reduce reaction times .

Biological Activity

6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one, a compound belonging to the chromone class, has garnered attention for its potential biological activities. This article explores its medicinal properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant research findings and data.

Structure and Properties

This compound is characterized by a chromenone backbone with a bromine atom and a dimethoxy-substituted phenyl group. This specific structure influences its biological activity significantly.

Chemical Structure

The chemical structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 351.19 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study assessing various derivatives of chromone compounds, it was found that certain substitutions enhance the inhibitory effects on cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

One study investigated the compound's effect on human colon cancer cells (HCT116). The results demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 0.5 μM, indicating strong potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A notable study highlighted its ability to suppress pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells.

The anti-inflammatory effects are primarily mediated through the inhibition of the TLR4/MAPK signaling pathway, which is crucial in inflammatory responses. This pathway modulation leads to decreased production of inflammatory mediators .

Antioxidant Activity

Flavonoids are known for their antioxidant capabilities, and this compound is no exception. The antioxidant activity was assessed using DPPH and ABTS radical scavenging assays, showing significant radical-scavenging capacity.

Table: Antioxidant Activity Comparison

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| This compound | 25 | 30 |

| Standard Antioxidant (Ascorbic Acid) | 10 | 12 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases and proteases involved in cell signaling pathways.

- Receptor Modulation : It can bind to receptors that regulate cellular growth and apoptosis.

Q & A

Basic: What are the standard synthetic routes for 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

Answer:

A common synthesis involves cyclocondensation of substituted acetophenones with brominated aldehydes. For example, fluorinated chromones are synthesized via chalcone intermediates using DMSO/I₂ for cyclization . Optimization includes:

- Temperature control : Maintain 80–100°C to minimize side reactions.

- Catalyst selection : CuCl₂ in DMSO enhances regioselectivity for brominated products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound with >95% purity .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines molecular geometry and hydrogen bonding patterns. Key steps:

- Data collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts .

- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N–H⋯O) stabilizing the chromenone core .

- Puckering parameters : Quantify non-planarity of the chromenone ring (e.g., Cremer-Pople parameters) to assess conformational flexibility .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by bromine’s deshielding effect) .

- IR spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .

- Mass spectrometry : ESI-MS shows [M+H]⁺ peaks with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How do conflicting bioactivity results arise in antimicrobial assays, and how can they be resolved?

Answer:

Discrepancies often stem from:

- Solubility limitations : Use DMSO-water mixtures (<2% DMSO) to improve bioavailability without cytotoxicity .

- Strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess broad-spectrum efficacy .

- SAR analysis : Compare with analogs (e.g., 6-fluoro or 6-nitro derivatives) to identify critical substituents .

Basic: What are the primary applications of this compound in drug discovery?

Answer:

- Lead optimization : The bromine atom enhances electrophilicity for covalent binding to target proteins .

- Kinase inhibition : Chromenone scaffolds inhibit tyrosine kinases via π-π stacking with ATP-binding pockets .

- Antioxidant activity : Methoxy groups donate electrons, scavenging free radicals in oxidative stress models .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-6 bromine as a leaving group) .

- Solvent modeling : PCM models simulate DMF/THF effects on transition-state energetics .

- Kinetic studies : Monitor reaction progress via HPLC to validate computational predictions .

Basic: What are the challenges in interpreting NOESY data for this compound?

Answer:

- Overlapping signals : Use 2D-COSY to differentiate adjacent protons on the dimethoxyphenyl ring .

- Steric hindrance : NOE correlations between H-3 (chromenone) and methoxy groups confirm spatial proximity .

- Dynamic effects : Low-temperature NMR (−40°C) reduces conformational averaging for clearer cross-peaks .

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Answer:

- Hydrogen-bond networks : Intermolecular N–H⋯O bonds form hexagonal frameworks, enhancing thermal stability (Tₘ > 200°C) .

- π-Stacking interactions : Parallel chromenone rings improve solubility in polar aprotic solvents (e.g., DMSO) .

- Hirshfeld surface analysis : Quantify Br⋯O contacts (10–12% surface area) to predict co-crystallization behavior .

Basic: What strategies mitigate decomposition during storage?

Answer:

- Light sensitivity : Store in amber vials under argon to prevent photolytic debromination .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the chromenone carbonyl .

- Temperature : −20°C storage reduces thermal degradation rates by 90% .

Advanced: How can in silico models guide the design of analogs with improved pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.